Arginase inhibitor 1

Arginase inhibition Isoform selectivity Enzyme kinetics

Arginase inhibitor 1 is the only arginase inhibitor with peer-reviewed, quantitative infarct size reduction data—reducing to 35.2% of area at risk (100 mg/kg i.v.) in a rat MI/RI model, statistically comparable to intermittent preconditioning. It delivers a validated cellular benchmark IC50 of 8 μM in CHO-hArgI cells and a fully characterized rat PK profile (28% oral bioavailability, t1/2 3.3 h). This second-generation inhibitor achieves superior hARG1 potency (IC50 223 nM) via a crystallographically validated water-mediated Asp200/Asp181 contact absent in ABH and other analogs. Researchers in cardiovascular pathophysiology or medicinal chemistry should select this compound for direct comparison with published benchmarks. Supplied as ≥98% pure solid. For R&D only; not for human or veterinary use.

Molecular Formula C13H27BN2O4
Molecular Weight 286.18 g/mol
Cat. No. B1139155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArginase inhibitor 1
Synonyms(R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid
Molecular FormulaC13H27BN2O4
Molecular Weight286.18 g/mol
Structural Identifiers
SMILESB(CCCCC(CCN1CCCCC1)(C(=O)O)N)(O)O
InChIInChI=1S/C13H27BN2O4/c15-13(12(17)18,6-2-3-8-14(19)20)7-11-16-9-4-1-5-10-16/h19-20H,1-11,15H2,(H,17,18)/t13-/m1/s1
InChIKeyCHPILBYRQPOXMV-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arginase Inhibitor 1 (CAS 1345808-25-4): Product Identity and Core Biochemical Profile for Research Procurement


Arginase inhibitor 1 (CAS 1345808-25-4) is a synthetic organoboron α-amino acid derivative that functions as a competitive inhibitor of the binuclear manganese metalloenzymes arginase I and arginase II [1]. It is categorized as a second-generation arginase inhibitor, structurally derived from the α-substituted 2-amino-6-boronohexanoic acid scaffold, featuring a piperidin-1-ylethyl substituent at the α-carbon that confers enhanced potency relative to first-generation boronic acid inhibitors [2]. The compound is commercially available as a research reagent from multiple vendors with typical purity specifications ≥98% and is supplied as a solid soluble in DMSO and aqueous media .

Why Arginase Inhibitor 1 Cannot Be Interchanged with ABH, nor-NOHA, or CB-1158 for Targeted Cardiovascular Research


Arginase inhibitors within the boronic acid and amino acid analog classes exhibit fundamentally divergent structure-activity relationships (SAR) that preclude interchangeable substitution. Arginase inhibitor 1 incorporates an α-piperidinylethyl substituent on the ABH scaffold that was rationally designed based on crystallographic evidence to engage Asp200 at the active site mouth of arginase II (Asp181 in arginase I) via a water-mediated contact, a structural feature absent in unsubstituted ABH [1]. This molecular design translates into isoform selectivity profiles, cellular permeability characteristics, and in vivo pharmacological outcomes that are compound-specific rather than class-wide [2]. Consequently, substitution with ABH (IC50 hARG1 = 311 nM), nor-NOHA (reversible, non-boronic mechanism), or CB-1158 (pyrrolidine-based scaffold with divergent tissue distribution) yields materially different experimental results, particularly in myocardial ischemia/reperfusion models where only Arginase inhibitor 1 has published quantitative infarct size reduction data at defined dosing parameters [3].

Arginase Inhibitor 1: Quantified Comparative Evidence for Scientific Procurement Decisions


Isoform Potency: Arginase Inhibitor 1 vs. ABH Against Recombinant Human Arginase I

Arginase inhibitor 1 demonstrates enhanced potency against recombinant human arginase I compared to the first-generation boronic acid inhibitor ABH, with an IC50 of 223 nM versus 311 nM for ABH under comparable biochemical assay conditions [1]. This ~1.4-fold improvement in potency is attributed to the α-piperidinylethyl substituent, which engages additional contacts at the active site mouth not available to the unsubstituted ABH scaffold [2].

Arginase inhibition Isoform selectivity Enzyme kinetics

Arginase Inhibitor 1 vs. CB-1158: Isoform Selectivity Ratio (hARG1:hARG2) Comparison

Arginase inhibitor 1 and CB-1158 exhibit distinct isoform selectivity profiles against recombinant human arginases I and II. Arginase inhibitor 1 demonstrates an hARG1:hARG2 selectivity ratio of approximately 2.3-fold (IC50 223 nM vs. 509 nM), whereas CB-1158 exhibits a selectivity ratio of approximately 3.4-fold (IC50 86 nM vs. 296 nM) [1]. Although CB-1158 displays greater absolute potency against both isoforms, the differential selectivity ratios reflect structural divergence in active site engagement that may influence experimental outcomes in systems where isoform-specific inhibition is desired [2].

Arginase I Arginase II Isoform selectivity Biochemical pharmacology

Cellular Activity: Arginase Inhibitor 1 in hARG1-Overexpressing CHO Cells

Arginase inhibitor 1 demonstrates functional cellular target engagement in a recombinant CHO cell line overexpressing human arginase I, with an IC50 of 8 μM for inhibition of intracellular arginase I activity [1]. This represents the only published cellular IC50 value for any α-substituted ABH derivative in this specific recombinant cellular context, establishing a benchmark for cellular permeability and intracellular target engagement . Note: Direct cellular IC50 comparison data for ABH or CB-1158 in the identical CHO-hARG1 overexpression system are not publicly available, limiting cross-compound cellular potency ranking.

Cellular arginase assay CHO cells Target engagement

In Vivo Efficacy: Quantitative Infarct Size Reduction in Rat Myocardial Ischemia/Reperfusion Model

Arginase inhibitor 1 demonstrates statistically significant cardioprotective efficacy in a rat model of myocardial ischemia/reperfusion injury (MI/RI). Intravenous administration of Arginase inhibitor 1 (100 mg/kg, i.v., administered as a bolus 15 min before coronary artery occlusion) reduced infarct size to 35.2% of the area at risk (AAR), a value comparable to the cardioprotective benchmark of intermittent preconditioning (IPC) in the same model [1]. This quantitative in vivo efficacy endpoint is not reported in the primary literature for ABH, nor-NOHA, or CB-1158 in the context of MI/RI, establishing Arginase inhibitor 1 as the only arginase inhibitor with peer-reviewed infarct size reduction data in this disease-relevant model [2].

Myocardial ischemia/reperfusion injury Infarct size Cardioprotection In vivo pharmacology

Oral Bioavailability: Arginase Inhibitor 1 PK Parameters in Rat

Arginase inhibitor 1 exhibits measurable oral bioavailability in Sprague-Dawley rats, with an absolute oral bioavailability of 28% and a Cmax of 0.45 mg/L following a single 10 mg/kg oral dose [1]. Comprehensive pharmacokinetic parameters following intravenous administration (10 mg/kg) include a terminal elimination half-life (t1/2) of 3.3 hours, volume of distribution (Vd) of 1.86 L/kg, and total body clearance of 7.89 mL/min/kg . Note: Direct oral bioavailability percentage values for ABH in rats are not consistently reported in the public literature under standardized conditions; CB-1158 is described as having "high oral bioavailability" without a published numerical percentage in the primary literature for direct cross-compound comparison.

Pharmacokinetics Oral bioavailability ADME Cmax

Structural Differentiation: α-Piperidinylethyl Substitution Confers Enhanced Potency vs. Unsubstituted ABH

Crystallographic analysis reveals that the α-piperidinylethyl substituent of Arginase inhibitor 1 engages in a water-mediated hydrogen-bond contact with the carboxylic acid side chain of Asp200 in arginase II (Asp181 in arginase I), which is situated at the mouth of the active site pocket [1]. This structural feature is absent in the unsubstituted parent compound ABH and rationalizes the observed ~1.4-fold improvement in hARG1 inhibitory potency (223 nM vs. 311 nM). The SAR study that generated Arginase inhibitor 1 (designated 'compound 9' in the primary publication) established that tertiary amine substituents linked via a two-carbon chain to the α-carbon yield optimal potency enhancement, with the piperidinylethyl moiety representing the optimized pharmacophore [2].

Structure-activity relationship X-ray crystallography Inhibitor design Medicinal chemistry

Arginase Inhibitor 1: Evidence-Backed Research Application Scenarios


Myocardial Ischemia/Reperfusion Injury (MI/RI) Preclinical Modeling

Arginase inhibitor 1 is the only arginase inhibitor with peer-reviewed, quantitative infarct size reduction data in a rat MI/RI model, demonstrating a reduction to 35.2% of area at risk (AAR) when administered at 100 mg/kg i.v. 15 minutes pre-occlusion — an effect statistically comparable to intermittent preconditioning [1]. Researchers investigating the role of arginase in cardiovascular pathophysiology or evaluating cardioprotective strategies should select Arginase inhibitor 1 to enable direct comparison with published benchmark data.

Cellular Arginase I Target Engagement Studies in Recombinant CHO-hARG1 Systems

For investigators requiring a validated cellular model of arginase I inhibition, Arginase inhibitor 1 provides a benchmark IC50 of 8 μM in CHO cells overexpressing human arginase I [1]. This defined cellular potency value serves as a reference point for assessing target engagement, evaluating compound permeability, or benchmarking novel arginase inhibitors in an identical cellular context.

Structure-Activity Relationship (SAR) Studies on α-Substituted Boronic Acid Arginase Inhibitors

Arginase inhibitor 1 represents the optimized lead compound from a systematic SAR campaign exploring α-substituents on the ABH scaffold. The crystallographically validated water-mediated contact between the piperidinylethyl substituent and Asp200/Asp181 provides a structural rationale for potency enhancement relative to ABH (223 nM vs. 311 nM hARG1 IC50) [1]. Medicinal chemists developing next-generation arginase inhibitors can use Arginase inhibitor 1 as a reference standard for benchmarking new α-substituted analogs.

Pharmacokinetic Reference Standard for Boronic Acid Arginase Inhibitor ADME Profiling

Arginase inhibitor 1 provides a fully characterized oral and intravenous PK profile in Sprague-Dawley rats, including numerical oral bioavailability (28%), Cmax (0.45 mg/L), t1/2 (3.3 h), Vd (1.86 L/kg), and clearance (7.89 mL/min/kg) [1]. This comprehensive dataset makes Arginase inhibitor 1 suitable as a pharmacokinetic reference standard for benchmarking ADME properties of novel boronic acid arginase inhibitors in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arginase inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.